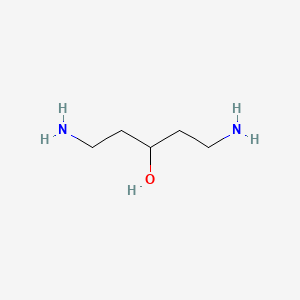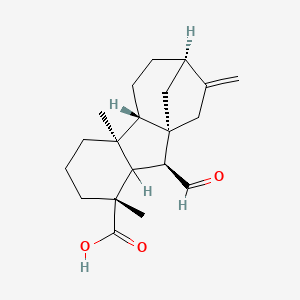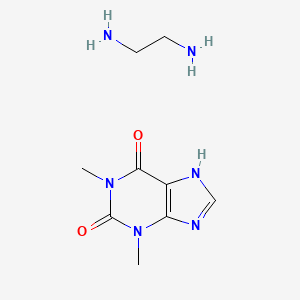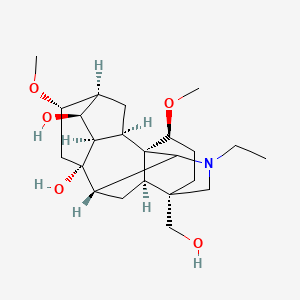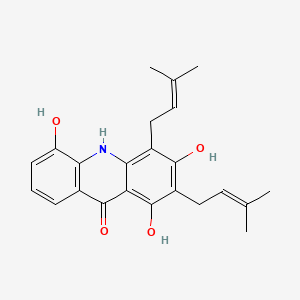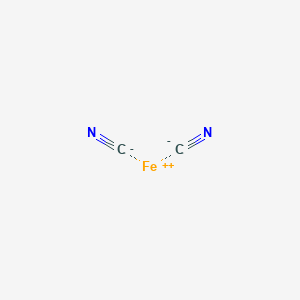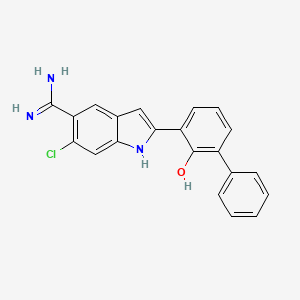
Zidometacin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Zidometacin is a nonsteroidal anti-inflammatory drug (NSAID) that is structurally related to indomethacin. It is known for its analgesic, anti-inflammatory, and antipyretic properties. This compound is used to relieve pain and reduce inflammation in various medical conditions, including osteoarthritis and rheumatoid arthritis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of zidometacin involves several steps. The starting material, 1-(p-aminobenzoyl)-5-methoxy-2-methyl-3-indolylacetic acid, is dissolved in acetic acid and rapidly cooled. Sodium nitrite and hydrochloric acid are added to form a red-colored solution, which is then treated with sodium azide to produce 1-(p-azidobenzoyl)-5-methoxy-2-methyl-3-indolylacetic acid. This compound is then purified by extraction and crystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity. The final product is obtained through crystallization and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
Zidometacin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups in this compound.
Substitution: This compound can undergo substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nitrating agents.
Major Products Formed
The major products formed from these reactions include various metabolites and derivatives of this compound, which can have different pharmacological properties .
Applications De Recherche Scientifique
Zidometacin has been extensively studied for its applications in various fields:
Chemistry: Used as a model compound in studying the mechanisms of NSAIDs.
Biology: Investigated for its effects on cellular processes and inflammation pathways.
Medicine: Used in clinical trials for treating osteoarthritis and rheumatoid arthritis.
Industry: Employed in the development of new anti-inflammatory drugs
Mécanisme D'action
Zidometacin exerts its effects by inhibiting the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. By blocking COX, this compound reduces the production of prostaglandins, leading to decreased inflammation, pain, and fever. The molecular targets include COX-1 and COX-2 enzymes, and the pathways involved are related to the arachidonic acid cascade .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indomethacin: Structurally similar and shares similar pharmacological properties.
Diclofenac: Another NSAID with similar anti-inflammatory effects.
Sulindac: A related compound with similar uses in treating inflammation.
Uniqueness of Zidometacin
This compound is unique due to its specific chemical structure, which allows for different pharmacokinetic properties compared to other NSAIDs. It has a distinct profile in terms of absorption, distribution, metabolism, and excretion, making it suitable for specific therapeutic applications .
Propriétés
Numéro CAS |
62851-43-8 |
|---|---|
Formule moléculaire |
C19H16N4O4 |
Poids moléculaire |
364.4 g/mol |
Nom IUPAC |
2-[1-(4-azidobenzoyl)-5-methoxy-2-methylindol-3-yl]acetic acid |
InChI |
InChI=1S/C19H16N4O4/c1-11-15(10-18(24)25)16-9-14(27-2)7-8-17(16)23(11)19(26)12-3-5-13(6-4-12)21-22-20/h3-9H,10H2,1-2H3,(H,24,25) |
Clé InChI |
DCXHLPGLBYHNMU-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)N=[N+]=[N-])C=CC(=C2)OC)CC(=O)O |
SMILES canonique |
CC1=C(C2=C(N1C(=O)C3=CC=C(C=C3)N=[N+]=[N-])C=CC(=C2)OC)CC(=O)O |
Key on ui other cas no. |
62851-43-8 |
Synonymes |
1-(4-azidobenzoyl)-5-methoxy-2-methylindole-3-acetic acid 1-(p-azidobenzoyl)-5-methoxy-2-methylindole-3-acetic acid zidometacin |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


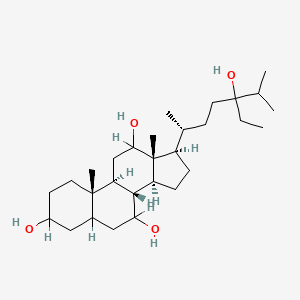
![3-[bis(2-chloroethyl)aminomethyl]-1,8-dihydroxyanthracene-9,10-dione;hydrochloride](/img/structure/B1205692.png)
